molecular formula C13H18F3N3 B6247620 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline CAS No. 2411237-96-0

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline

Cat. No.: B6247620
CAS No.: 2411237-96-0
M. Wt: 273.3
InChI Key:
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Description

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a trifluoropropyl group and an aniline moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted aniline derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can act as a scaffold for binding to various biological macromolecules, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline is unique due to its combination of a trifluoropropyl group and aniline moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications[9][9].

Properties

CAS No.

2411237-96-0

Molecular Formula

C13H18F3N3

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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